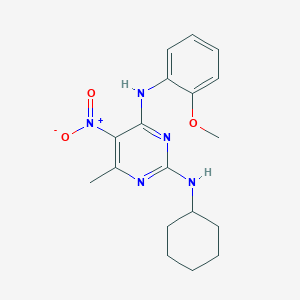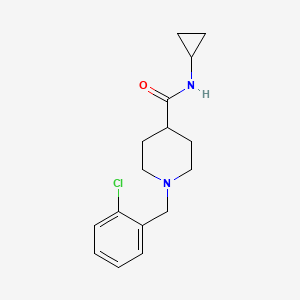![molecular formula C20H26O3 B5172680 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene](/img/structure/B5172680.png)
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors and their mechanisms of action.
Mechanism of Action
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 works by selectively binding to beta-2 adrenergic receptors and blocking their activation by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in cAMP production and a decrease in downstream signaling pathways.
Biochemical and Physiological Effects:
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can inhibit the relaxation of smooth muscle in the airways, which is mediated by beta-2 adrenergic receptors. In vivo studies have shown that 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can decrease the heart rate and blood pressure in animals.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in lab experiments is its high selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic receptor activation without interference from other adrenergic receptors. However, one limitation of using 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is its relatively low potency compared to other beta-2 adrenergic receptor antagonists.
Future Directions
There are several future directions for research involving 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551. One area of research is the development of more potent and selective beta-2 adrenergic receptor antagonists. Another area of research is the study of the physiological effects of beta-2 adrenergic receptor activation in different tissues and under different conditions. Additionally, the use of 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 in combination with other drugs may provide insights into the complex interactions between different signaling pathways.
Synthesis Methods
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 can be synthesized through a multi-step process. The first step involves the reaction of 4-ethoxyphenol with propylene oxide to form 3-(4-ethoxyphenoxy)propanol. The second step involves the reaction of 3-(4-ethoxyphenoxy)propanol with isopropylmagnesium chloride to form 1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene.
Scientific Research Applications
1-[3-(4-ethoxyphenoxy)propoxy]-3-isopropylbenzene 118,551 is commonly used in scientific research to study the physiological effects of beta-2 adrenergic receptors. Beta-2 adrenergic receptors are G protein-coupled receptors that are found in many tissues, including the lungs, heart, and skeletal muscle. These receptors play an important role in the regulation of smooth muscle relaxation, glycogenolysis, and lipolysis.
properties
IUPAC Name |
1-ethoxy-4-[3-(3-propan-2-ylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-21-18-9-11-19(12-10-18)22-13-6-14-23-20-8-5-7-17(15-20)16(2)3/h5,7-12,15-16H,4,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZBKGMCYDCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5172613.png)


![1-cyclohexyl-2-(2-ethoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172639.png)
![2-benzyl-3-(1-naphthyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5172640.png)
![2-oxo-2-phenylethyl 3-[(4-chlorophenyl)sulfonyl]propanoate](/img/structure/B5172661.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5172672.png)
![cyclohexyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5172692.png)
![N-(3-methoxypropyl)-6-[4-(2-phenoxyethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5172698.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5172721.png)
![1-[4-(benzyloxy)phenyl]-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172728.png)
